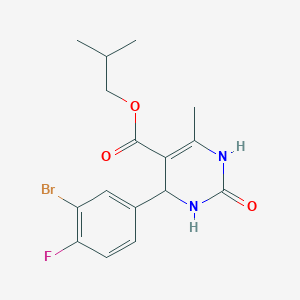![molecular formula C23H22N4O5S B11631085 (6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631085.png)
(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン は、チアジアゾロ[3,2-a]ピリミジノン類に属する複雑な有機分子です。
準備方法
合成経路と反応条件
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の合成は、通常、多段階有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
チアジアゾール環の形成: チアジアゾール環は、チオセミカルバジドを適切なアルデヒドと酸性条件下で反応させることにより合成できます。
ピリミジン環の形成: ピリミジン環は、次に、中間体の生成物をギ酸や無水酢酸などの適切な試薬で環化させることによって形成されます。
官能基の導入: メトキシ基とフェノキシ基は、適切なメトキシ試薬とフェノキシ試薬を使用して、求核置換反応によって導入されます。
最終的な環化と異性化: 最後のステップには、環化と異性化が含まれ、化合物の目的の(6Z)配置が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応によって、異なる官能基を分子に導入できます。
付加: 付加反応は、分子中に存在する二重結合で起こります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: 置換反応のためのメトキシおよびフェノキシ試薬。
触媒: 環化と異性化を促進する酸性または塩基性触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究の応用
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、次のようなさまざまな科学研究において応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 病気の治療における潜在的な治療効果について調査されています。
産業: 新素材の開発や化学反応における触媒として使用されます。
作用機序
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その機能を阻害したり活性化したりすることがあります。正確な分子標的と経路は、特定の応用と生物学的コンテキストによって異なります。
類似の化合物との比較
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン: は、次のような他の類似の化合物と比較できます。
チアジアゾロ[3,2-a]ピリミジノン類: コア構造は似ていますが、官能基が異なる化合物。
ベンジリデン誘導体: コア構造は異なりますが、ベンジリデン基が似ている化合物。
メトキシおよびフェノキシ誘導体: コア構造は異なりますが、メトキシ基とフェノキシ基が似ている化合物。
(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-メトキシフェノキシ)エトキシ]ベンジリデン}-2-メチル-5,6-ジヒドロ-7H-[1,3,4]チアジアゾロ[3,2-a]ピリミジン-7-オン の独自性
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure and the combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C23H22N4O5S |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H22N4O5S/c1-14-26-27-21(24)18(22(28)25-23(27)33-14)12-15-4-9-19(20(13-15)30-3)32-11-10-31-17-7-5-16(29-2)6-8-17/h4-9,12-13,24H,10-11H2,1-3H3/b18-12-,24-21? |
InChIキー |
RRTZKAOCGYQLDC-YIFJCWOOSA-N |
異性体SMILES |
CC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1 |
正規SMILES |
CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631002.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631009.png)



![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631041.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631049.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11631055.png)
![4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631061.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B11631065.png)


![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11631089.png)
![4-[(5Z)-5-({9-methyl-4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631096.png)
